
3-Pyrrolidinylmethyl 2-chloroacetate hydrochloride
説明
3-Pyrrolidinylmethyl 2-chloroacetate hydrochloride (3-PMCH) is an organic compound with a molecular formula of C5H11Cl2NO2•HCl. It is a colorless, crystalline solid that is highly soluble in water and methanol. 3-PMCH is used in biochemical and physiological research as a reagent and reactant, and is also used in the synthesis of other compounds.
科学的研究の応用
Improved Synthesis Methods
- The compound has been used in improved synthesis methods, such as in the production of Vildagliptin, a medication used for treating diabetes. This synthesis route is characterized by its simplicity, fewer steps, and mild reaction conditions (Han Chun-min, 2015).
Synthesis of Chemical Compounds
- It's involved in the synthesis of various chemical compounds. For example, it has been used in the synthesis of 3-pyridineacetic acid hydrochloride, through a moderate and simpler process with a good overall yield (W. Hua, 2004).
Hydrogenation Processes
- In chemical hydrogenation processes, this compound has been prepared by hydrogenation of ethyl 2-pyrrolylacetate and similar processes, highlighting its role in the synthesis of various pyrrolidine- and piperidine-alkanoic acid hydrochlorides (Sooi-Kay Tsui & James Douglas Wood, 1979).
Structural and Molecular Studies
- The compound has been studied for its structural and molecular properties, particularly in the context of antiarrhythmic agents. These studies focus on the crystal structures and possible binding features for medical applications (X. Sui & P. W. Codding, 1995).
Synthesis and Characterization of New Derivatives
- It's been used in the synthesis and characterization of new derivatives, such as pyridine and fused pyridine derivatives, which have applications in antimicrobial and antioxidant activities (E. M. Flefel et al., 2018).
Applications in Material Science
- Research has also extended into materials science, where derivatives of pyrrolidinylmethyl compounds have been explored for their structural and magnetic properties in hydrochloride crystals (Guo-Ping Yong et al., 2013).
Role in Catalytic Reactions
- The compound has a role in catalytic reactions, like in the synthesis of 2-chloro-3-pyridinecarboxylates, demonstrating its utility in the regiospecific synthesis of pyridines (Tony Y. Zhang et al., 1995).
特性
IUPAC Name |
pyrrolidin-3-ylmethyl 2-chloroacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2.ClH/c8-3-7(10)11-5-6-1-2-9-4-6;/h6,9H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTDCNBZMUNRGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinylmethyl 2-chloroacetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464944.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1464945.png)
![{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464952.png)
![[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464953.png)
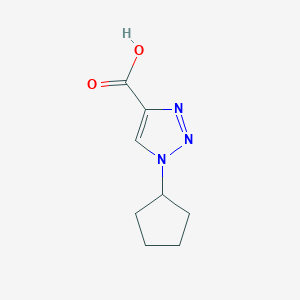
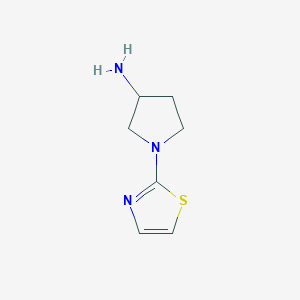
![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464958.png)
![1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1464959.png)
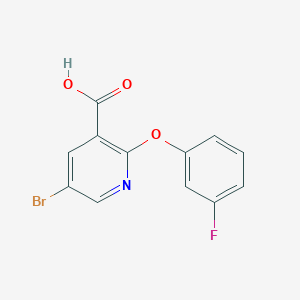
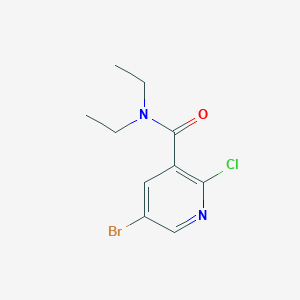
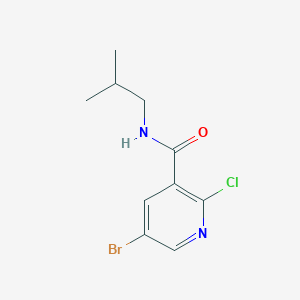

![{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1464965.png)
![1-[(5-Bromofuran-2-yl)methyl]piperidin-4-ol](/img/structure/B1464966.png)